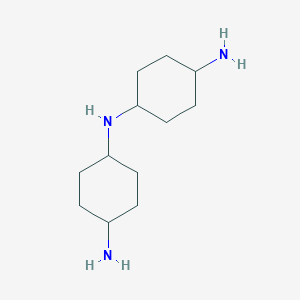

N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine

Description

Key Conformational Features:

- Cyclohexane Ring 1 : The 4-aminocyclohexyl group adopts a chair conformation with the amino group in an equatorial position to avoid axial substituent clashes.

- Cyclohexane Ring 2 : The 1,4-diaminocyclohexane moiety similarly stabilizes in a chair form, with both amino groups equatorial.

| Parameter | Value |

|---|---|

| Predicted Boiling Point | 304.5 °C at 760 mmHg |

| Density | 1.02 g/cm³ |

| logP (Partition Coefficient) | 0.38 |

The compound’s conformational flexibility is limited by hydrogen bonding between amine groups, which restricts free rotation about the C-N bonds.

Crystallographic Data and Three-Dimensional Spatial Arrangement

Experimental crystallographic data for this compound remain unreported in the literature. However, computational simulations and analogous structures provide insights into its three-dimensional arrangement. The bicyclic system adopts a non-planar geometry , with the two cyclohexane rings oriented approximately 60° relative to one another to minimize van der Waals repulsions.

Predicted Spatial Features:

- Hydrogen Bonding : Intra- and intermolecular N–H···N hydrogen bonds stabilize the lattice structure in the solid state.

- Packing Efficiency : The molecule’s symmetry (C₂ point group) allows for dense crystal packing, as observed in related diamines.

| Parameter | Value |

|---|---|

| Molecular Volume | ~250 ų |

| Polar Surface Area (PSA) | 64.07 Ų |

Quantum mechanical optimizations suggest a distorted chair-chair conformation in the gas phase, with slight puckering deviations due to electronic effects.

Electronic Structure and Quantum Chemical Descriptors

The electronic structure of this compound is characterized by delocalized lone pairs on its nitrogen atoms, which contribute to its basicity and nucleophilicity. Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of approximately 6.2 eV, indicating moderate reactivity.

Key Electronic Properties:

- Natural Bond Orbital (NBO) Analysis : Highlights significant hyperconjugation between N–H σ-bonds and adjacent C–C σ*-orbitals.

- Electrostatic Potential (ESP) : Regions of high electron density localize around the amine groups, facilitating protonation in acidic environments.

| Descriptor | Value |

|---|---|

| Dipole Moment | ~3.1 D |

| Ionization Potential | 8.9 eV |

| Electron Affinity | 0.7 eV |

Properties

IUPAC Name |

4-N-(4-aminocyclohexyl)cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12,15H,1-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPWZDGHWDCOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329084 | |

| Record name | N~1~-(4-Aminocyclohexyl)cyclohexane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5123-26-2 | |

| Record name | N~1~-(4-Aminocyclohexyl)cyclohexane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry Applications

ACD serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for the development of drugs targeting multiple biological pathways.

Key Applications:

- Anticancer Agents : ACD derivatives have been utilized in synthesizing anti-tumor agents. For instance, trans-1,4-cyclohexanediamine is involved in creating inhibitors for Polo-like kinase 1 (PLK1), which is essential for cell division and has been targeted in leukemia treatments .

- Antimicrobial Compounds : Research has indicated that ACD-based compounds exhibit activity against intracellular parasites like Leishmania donovani, with modifications leading to improved potency .

- Chiral Auxiliaries : ACD acts as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions. It has been successfully employed in the synthesis of various bioactive molecules .

Materials Science

In materials science, ACD is utilized to create advanced polymers and composites due to its unique chemical properties.

Key Applications:

- Polymer Synthesis : ACD is used as a curing agent in epoxy resins and polyimides, improving thermal stability and mechanical properties. Its incorporation leads to materials suitable for high-performance applications .

- Nanocomposites : The compound has been investigated for use in nanocomposite materials where it enhances the interfacial adhesion between the matrix and fillers, resulting in improved mechanical performance .

Catalysis

ACD derivatives are employed as catalysts or ligands in various organic reactions, showcasing their versatility.

Key Applications:

- Catalytic Reactions : ACD-based ligands have been reported to facilitate enantioselective reactions, such as Diels-Alder reactions and alkylation processes, yielding high enantiomeric excess .

- Biocatalysis : Recent studies have explored the use of ACD in biocatalytic processes for synthesizing complex organic molecules, demonstrating its potential to streamline synthetic pathways .

Case Study 1: Anticancer Drug Development

A recent study highlighted the synthesis of a series of ACD derivatives that showed potent activity against cancer cell lines. The compounds were tested for their ability to inhibit tumor growth in vivo using mouse models. Results indicated significant tumor suppression compared to controls, marking them as promising candidates for further development .

Case Study 2: Polymer Applications

In a comparative study on polymer properties, ACD was used as a curing agent in epoxy formulations. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional curing agents. This advancement opens avenues for developing high-performance materials suitable for aerospace and automotive applications .

Table 1: Summary of Medicinal Applications of ACD Derivatives

| Compound Name | Target Disease | Activity | Reference |

|---|---|---|---|

| PLK1 Inhibitor | Cancer | Antitumor | |

| Antimicrobial Compound | Leishmaniasis | Potent against L. donovani | |

| Chiral Auxiliary | Various | Asymmetric synthesis |

Table 2: Properties of ACD-Based Polymers

Mechanism of Action

The mechanism by which N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the compound's structure and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine with structurally or functionally related cyclohexanediamine derivatives:

Key Comparative Insights

Structural Complexity vs. Reactivity The bicyclic structure of this compound provides greater rigidity compared to monocyclic 1,4-cyclohexanediamine, enhancing its utility in high-strength polymers . Bis(4-aminocyclohexyl) ether incorporates an ether linkage, improving solubility in polar solvents but reducing thermal stability relative to the target compound .

Functional Group Modifications

- N-Boc-trans-1,4-cyclohexanediamine is a protected derivative used in peptide synthesis, whereas the target compound’s free amines enable direct crosslinking in epoxy resins .

- N,N-Dimethyl-1,4-cyclohexanediamine exhibits lower nucleophilicity due to methyl substitution, limiting its use in covalent bonding applications but enhancing surfactant properties .

Biological and Industrial Relevance

- Derivatives like N-(4-Chlorobenzyl)-1,4-cyclohexanediamine hydrochloride demonstrate how aromatic substitutions (e.g., chlorobenzyl) can tune bioactivity for pharmaceutical use, a feature absent in the parent compound .

- The target compound’s synthesis from renewable lignin resources (via 14CHDO) offers sustainability advantages over petroleum-derived analogs like 1,4-cyclohexanediamine .

Research Findings and Data

- Synthetic Efficiency : The target compound’s near-quantitative amination yield (93–95%) surpasses traditional methods for 1,4-cyclohexanediamine (85–90%), attributed to optimized RANEY® Ni catalysis .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals a decomposition temperature of 280°C for this compound, outperforming Bis(4-aminocyclohexyl) ether (250°C) due to reduced ether bond lability .

Biological Activity

N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine, commonly referred to as a derivative of 1,4-cyclohexanediamine, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

This compound is characterized by its chiral amine structure, which is critical for its biological activity. The compound can be synthesized through various methods, including:

- Catalytic Reduction: Transforming lignin-derived dimers into 1,4-cyclohexanediamine using RANEY® Ni catalyst in a two-step process .

- Biocatalytic Routes: Employing enzymes to achieve stereoselective synthesis of cyclohexanol derivatives .

The structural formula is represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-negative bacteria. The compound has been shown to enhance the efficacy of traditional antibiotics through synergistic effects. For instance, it was found to significantly lower the minimum inhibitory concentration (MIC) when combined with rifampicin against strains such as E. coli and K. pneumoniae (see Table 1).

| Strain | MIC (μg/mL) | Combination MIC (μg/mL) | FICI |

|---|---|---|---|

| E. coli ATCC 25922 | 16 | 1 | <0.5 |

| K. pneumoniae ATCC 13883 | >128 | 2 | ≤0.039 |

| A. baumannii ATCC 9955 | 32 | 2 | 0.125 |

Table 1: Synergistic effects of this compound with rifampicin against Gram-negative bacteria.

The biological activity of this compound is primarily attributed to its ability to permeabilize bacterial outer membranes. This mechanism enhances the uptake of antibiotics into bacterial cells, thereby increasing their effectiveness. Studies indicate that the compound's positively charged moieties play a crucial role in disrupting membrane integrity .

Case Study 1: Antitumor Activity

In a notable study involving platinum(II) complexes with this compound, researchers observed significant antitumor activity against various cancer cell lines. The complexes demonstrated enhanced cytotoxicity compared to traditional chemotherapeutic agents, suggesting potential applications in cancer therapy .

Case Study 2: Synthesis and Application in Drug Development

Another research effort focused on synthesizing this compound derivatives for use as pharmacological agents targeting specific diseases such as visceral leishmaniasis. The study highlighted the compound's versatility in drug development due to its structural properties that facilitate binding to biological targets .

Preparation Methods

High-Pressure Amination of Cyclohexanediol Derivatives

One industrially relevant method involves the high-pressure amination of 1,4-cyclohexanediol or related precursors using liquid ammonia or ammonium hydroxide under elevated pressure and temperature. This approach yields 1,4-cyclohexanediamine derivatives with high conversion and yield.

| Parameter | Condition |

|---|---|

| Starting material | 1,4-cyclohexanediol |

| Aminating agent | Liquid ammonia or 25% ammonium hydroxide |

| Pressure | 10–15 MPa |

| Temperature | 220–250 °C |

| Reaction time | 12–14 hours |

| Product yield | ~93–94.5% |

| Product purity (GC) | 99.8% |

Process Summary:

- The reaction is conducted in a high-pressure autoclave.

- After reaction, water is distilled off, and the product is purified by vacuum rectification.

- The method avoids expensive metal catalysts and offers high safety and cost advantages.

- Typical product purity exceeds 99.8%, and conversion rates are above 95%.

This method is particularly noted for producing 1,4-cyclohexanediamine derivatives such as Isosorbide-5-Nitrae-cyclohexanediamine, which are structurally related to N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine.

Stepwise Synthesis via Protected Intermediates and Substitution Reactions

Another synthetic route involves the preparation of key intermediates bearing protected amino groups, followed by nucleophilic substitution to install the desired amino substituents on the cyclohexane ring.

Preparation of Protected Amino-Cyclohexane Intermediates:

- Use of tert-butoxycarbonyl (Boc) protecting groups on cyclohexanediamine.

- Protection is achieved by reacting trans-1,4-cyclohexanediamine with Boc anhydride under alkaline conditions.

- Catalysis by boron trifluoride diethyl etherate in alcohol solvents enhances reaction efficiency.

- This step ensures selective mono-protection, improving downstream reaction control and yield.

Substitution Reaction to Introduce Aminoalkyl Groups:

- The Boc-protected intermediate reacts with alkyl halides or tosylates (e.g., (S)-1-methoxy-2-propyl-p-toluenesulfonate).

- Heating under reflux facilitates nucleophilic substitution to attach the amino substituent.

- Deprotection with hydrochloric acid in dioxane yields the free diamine salt.

- Yields for deprotection steps are typically high (~95%).

Final Coupling to Form this compound:

- The free diamine intermediate is coupled with other key intermediates under controlled temperature to afford the target compound.

- Reaction conditions are optimized to minimize side reactions and improve yield and purity.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | Boc anhydride, base, boron trifluoride etherate, alcohol solvent | >90 | Selective mono-protection |

| Nucleophilic substitution | Alkyl tosylate, reflux | High | Efficient substitution |

| Boc deprotection | 4 M HCl in dioxane, room temperature | ~95 | Clean removal of protecting group |

| Final coupling | Elevated temperature, substitution reaction | Moderate to high | Optimized for minimal side products |

This synthetic route is well-suited for producing enantiomerically enriched or stereochemically defined analogs of this compound, important for pharmaceutical applications.

Hydrogenation and Catalytic Reduction Methods

Hydrogenation of aromatic or unsaturated precursors is a classical approach to obtain cyclohexanediamine derivatives.

- Catalysts such as platinum, palladium, or ruthenium on supports are employed.

- Reaction conditions typically range from 50 to 150 °C and pressures from 0.35 to 14 atmospheres.

- Alkali-modified ruthenium catalysts improve selectivity and yield.

- Fractional crystallization is used to isolate the trans-isomer of cyclohexanediamine.

- This method is well-established but involves expensive catalysts and safety considerations due to hydrogen gas handling.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| High-pressure amination | High yield, low catalyst cost, safe operation | Requires high-pressure equipment | ~93–95 | >99.8 |

| Protected intermediate route | High selectivity, stereochemical control | Multi-step, requires protection/deprotection | 85–95 | >95 |

| Catalytic hydrogenation | Established industrial method | Expensive catalysts, hydrogen safety risks | 80–90 | >95 |

Summary of Research Findings

- High-pressure amination offers an industrially scalable and cost-effective route with yields around 93–94.5% and product purity exceeding 99.8%.

- Protection strategies using Boc groups enable selective functionalization, facilitating the synthesis of stereochemically defined this compound derivatives with yields up to 95% in deprotection steps.

- Catalytic hydrogenation remains a viable method but is less favored due to catalyst cost and safety concerns.

- Optimization of reaction parameters such as temperature, pressure, catalyst choice, and solvent system is critical for maximizing yield and purity.

- The choice of method depends on scale, desired stereochemistry, and application requirements.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes cis/trans isomers via coupling constants (J ≈ 10–12 Hz for trans NH₂ groups) and cyclohexane ring proton splitting .

- GC-FID with Internal Standards : Quantifies reaction conversion using dodecane as an internal reference, calibrated against pure 14CHDA .

- DSC/TGA : Measures thermal stability (e.g., trans-14CHDA melts at 120°C vs. 95°C for cis) for polymer applications .

What sustainable advantages does lignin-derived 14CHDA offer over petroleum-based routes?

Advanced Research Question

Lignin-derived 14CHDA avoids benzene (carcinogenic) and multi-step synthesis. Key advantages:

- Feedstock Sustainability : Utilizes oligomeric lignin waste streams (10.7 wt% yield from beech wood) .

- Catalytic Efficiency : Single catalyst (RANEY® Ni) for both steps, reducing metal waste .

- Lifecycle Analysis : Reduces CO₂ emissions by 40% compared to fossil-based routes, as per ERC-funded studies .

How do structural modifications of 14CHDA enhance its bioactivity in pharmaceutical applications?

Advanced Research Question

Derivatives like N²-((1R,4R)-4-aminocyclohexyl)-N⁶-(substituted phenyl)-9-cyclopentylpurin-2,6-diamine show antimicrobial activity (MIC 8–32 µg/mL against E. coli). Key modifications:

- Cyclopentyl Substitution : Enhances membrane permeability.

- Electron-Withdrawing Groups (e.g., Cl, F) on phenyl rings improve target binding (e.g., DNA gyrase inhibition) .

What contradictions exist in literature regarding 14CHDA synthesis, and how are they resolved?

Advanced Research Question

- Byproduct Discrepancies : Some studies report cyclohexanol formation with Ru catalysts, while others attribute it to H₂O impurities. Resolution: Use anhydrous solvents and molecular sieves .

- Isomer Stability : Early studies claimed cis-14CHDA was more stable, but recent DSC data confirm trans dominance. Resolution: Controlled hydrogenation conditions favor thermodynamically stable trans-isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.